

# DS88790512: A Potent and Selective TRPC6 Channel Blocker for Renal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DS88790512 |           |
| Cat. No.:            | B10819894  | Get Quote |

A Technical Whitepaper for Researchers and Drug Development Professionals

### **Abstract**

Transient Receptor Potential Canonical 6 (TRPC6) ion channels are increasingly recognized as critical mediators in the pathogenesis of kidney diseases, particularly those affecting podocytes. Overactivity of TRPC6 contributes to deleterious calcium influx, leading to cytoskeletal damage, apoptosis, and proteinuria. **DS88790512** has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of the TRPC6 channel. This document provides an in-depth technical overview of **DS88790512**, consolidating available preclinical data on its mechanism of action, selectivity, pharmacokinetic profile, and its effects on key signaling pathways implicated in renal pathophysiology. Detailed experimental methodologies and structured data presentation are included to support further research and development efforts in this promising therapeutic area.

## Introduction

Chronic kidney disease (CKD) is a global health challenge with a growing prevalence. A key pathological feature of many CKDs, including Focal Segmental Glomerulosclerosis (FSGS) and Diabetic Nephropathy (DN), is the injury and loss of podocytes, specialized epithelial cells that are essential for the integrity of the glomerular filtration barrier. The TRPC6 ion channel, a non-selective cation channel, is a crucial component of the podocyte slit diaphragm. Gain-of-function mutations and overexpression of TRPC6 are linked to podocyte effacement and the



progression of renal disease[1][2][3]. This has positioned TRPC6 as a compelling therapeutic target for the development of novel treatments for proteinuric kidney diseases.

**DS88790512** is a novel bicyclo[4.3.0]nonane derivative identified as a potent and selective blocker of the TRPC6 channel[4]. Its development was guided by increasing the three-dimensionality of the molecular structure to enhance potency and selectivity[5]. This whitepaper aims to provide a comprehensive technical guide on **DS88790512** for researchers, scientists, and drug development professionals.

## **Core Compound Profile: DS88790512**

**DS88790512** is a small molecule inhibitor designed for high-affinity and selective blockade of the TRPC6 ion channel.

## **Quantitative Data Summary**

The following tables summarize the key in vitro potency, selectivity, and preclinical pharmacokinetic parameters of **DS88790512**.

Table 1: In Vitro Potency of **DS88790512** against Human TRPC6

| Parameter | Value | Assay Type             |
|-----------|-------|------------------------|
| IC50      | 11 nM | Whole-cell patch clamp |

Data sourced from Motoyama K, et al. (2018)[4].

Table 2: Selectivity Profile of **DS88790512** 

| Target  | IC50     | Fold Selectivity vs. TRPC6 |
|---------|----------|----------------------------|
| hERG    | > 100 μM | > 9090-fold                |
| hNaV1.5 | > 30 μM  | > 2727-fold                |

Data sourced from Motoyama K, et al. (2018)[1][4].

Table 3: Preclinical Pharmacokinetics of **DS88790512** in Mice



| Parameter                          | Value                      | Route of Administration |
|------------------------------------|----------------------------|-------------------------|
| Oral Bioavailability               | 50%                        | Oral (10 mg/kg)         |
| Cmax                               | 260 nM                     | Oral (10 mg/kg)         |
| Tmax                               | Not Reported               | Oral (10 mg/kg)         |
| AUC                                | 1000 nM⋅h                  | Oral (10 mg/kg)         |
| Half-life (t1/2)                   | 2.9 h                      | Oral (10 mg/kg)         |
| Volume of Distribution (Vd)        | 24 L/kg                    | Intravenous (1 mg/kg)   |
| Clearance (CL)                     | 180 mL/min/kg              | Intravenous (1 mg/kg)   |
| Protein Binding (mouse plasma)     | ~70%                       | In vitro                |
| Liver Microsomal Stability (mouse) | 98% remaining after 30 min | In vitro                |

Data sourced from BioWorld Science (2018)[5].

# **Mechanism of Action and Signaling Pathways**

TRPC6 is a receptor-operated cation channel that is activated by diacylglycerol (DAG) downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Its activation leads to an influx of Ca2+, which in healthy podocytes, is tightly regulated. In pathological conditions, sustained TRPC6 activation leads to Ca2+ overload and the activation of deleterious downstream signaling cascades.

## **Key Signaling Pathways Modulated by TRPC6**

**DS88790512**, by blocking TRPC6, is expected to attenuate the pathological signaling cascades driven by excessive Ca2+ influx. Two critical pathways implicated in podocyte injury are the TGF-β and RhoA/ROCK signaling pathways.

TGF-β Signaling Pathway: Transforming growth factor-beta (TGF-β) is a key fibrotic cytokine
that is upregulated in kidney disease. TGF-β1 has been shown to increase the expression of
TRPC6 in podocytes. This upregulation of TRPC6 contributes to TGF-β1-induced podocyte



apoptosis and cytoskeletal disorganization[3][4]. The signaling cascade involves the activation of Smad3, ERK, and NF-κB, leading to increased TRPC6 expression and Ca2+influx[3][4]. Furthermore, the Src kinase Fyn can phosphorylate TRPC6, enhancing its activity in response to TGF-β1[3][4]. By blocking TRPC6, **DS88790512** can potentially interrupt this feed-forward loop of podocyte injury.

RhoA/ROCK Signaling Pathway: The small GTPase RhoA and its downstream effector
ROCK are critical regulators of the actin cytoskeleton in podocytes. Overexpression and
activation of TRPC6 lead to increased intracellular Ca2+, which in turn activates RhoA[6].
Activated RhoA promotes stress fiber formation and cytoskeletal rearrangement, contributing
to podocyte foot process effacement and proteinuria. Inhibition of the RhoA/ROCK pathway
has been shown to ameliorate podocyte injury induced by TRPC6 overexpression.
Therefore, DS88790512 is expected to mitigate these cytoskeletal changes by preventing
the initial TRPC6-mediated Ca2+ influx.

## **Visualized Signaling Pathways**



Click to download full resolution via product page

TGF-β Signaling Pathway in Podocytes.





Click to download full resolution via product page

RhoA/ROCK Signaling Pathway in Podocytes.

# **Experimental Protocols**

Detailed and reproducible experimental protocols are crucial for the evaluation of TRPC6 inhibitors. The following sections outline the methodologies for key assays.

## In Vitro Potency and Selectivity Assays

4.1.1. Whole-Cell Patch-Clamp Electrophysiology for TRPC6 IC50 Determination

This protocol is adapted from standard methodologies for assessing ion channel function.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPC6.
- Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
- Electrophysiological Recording:
  - Pipette Solution (Intracellular): Contains (in mM): 140 Cs-aspartate, 10 EGTA, 2 MgCl2, 10 HEPES, adjusted to pH 7.2 with CsOH.
  - Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
  - Procedure: Whole-cell currents are recorded using a patch-clamp amplifier. After establishing a whole-cell configuration, the membrane potential is held at -60 mV. TRPC6 channels are activated by application of a TRPC6 agonist, such as 1-oleoyl-2-acetyl-snglycerol (OAG, 100 μM). Once a stable baseline current is achieved, increasing



concentrations of **DS88790512** are applied to the bath solution. The inhibition of the OAG-induced current is measured at each concentration.

- Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
- 4.1.2. Automated Patch-Clamp for Selectivity Screening (e.g., against hERG and hNaV1.5)

Automated patch-clamp systems provide a higher throughput for assessing off-target effects.

- Instrumentation: An automated patch-clamp platform (e.g., QPatch or IonWorks).
- Cell Lines: Cell lines stably expressing the ion channel of interest (e.g., CHO or HEK293 cells expressing hERG or hNaV1.5).
- Procedure: Cells are prepared in suspension and loaded into the instrument. The instrument
  automatically performs cell capture, sealing, whole-cell formation, and compound
  application. Specific voltage protocols are applied to elicit the characteristic currents for each
  channel. The inhibitory effect of **DS88790512** at various concentrations is measured.
- Data Analysis: IC50 values are determined from the concentration-response curves generated by the instrument's software.

## **Preclinical Pharmacokinetic Studies**

#### 4.2.1. In Vivo Pharmacokinetics in Mice

- Animals: Male BALB/c mice (or other appropriate strain).
- Dosing:
  - Oral (p.o.): **DS88790512** is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage at a dose of 10 mg/kg.
  - Intravenous (i.v.): DS88790512 is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered via the tail vein at a dose of 1 mg/kg.



- Sample Collection: Blood samples are collected from a subset of animals at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
- Bioanalysis: Plasma concentrations of DS88790512 are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL. Oral bioavailability is calculated as (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.

## **Preclinical Drug Development Workflow**

The preclinical development of a selective TRPC6 inhibitor like **DS88790512** typically follows a structured workflow to assess its therapeutic potential and safety profile.





Click to download full resolution via product page

Preclinical Development Workflow for a TRPC6 Inhibitor.



## **Conclusion and Future Directions**

**DS88790512** represents a significant advancement in the development of selective TRPC6 inhibitors. Its high potency, favorable selectivity against key cardiac ion channels, and oral bioavailability make it a promising candidate for the treatment of TRPC6-mediated kidney diseases. The compound's ability to potentially modulate the detrimental TGF- $\beta$  and RhoA/ROCK signaling pathways in podocytes provides a strong rationale for its therapeutic application.

Further research should focus on a more comprehensive selectivity profiling of **DS88790512** against other members of the TRPC family to fully elucidate its specificity. In vivo efficacy studies in relevant animal models of FSGS and diabetic nephropathy are crucial to validate its therapeutic potential and to establish a clear pharmacokinetic/pharmacodynamic relationship. The detailed experimental protocols and consolidated data presented in this whitepaper provide a solid foundation for these future investigations, which will be instrumental in advancing **DS88790512** towards clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. sophion.com [sophion.com]
- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Unique responses of the fixed stoichiometric TRPC1—TRPC5 concatemer to G proteins [frontiersin.org]
- 6. Experimental models for preclinical research in kidney disease PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [DS88790512: A Potent and Selective TRPC6 Channel Blocker for Renal Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819894#ds88790512-as-a-trpc6-channel-blocker]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com